Dinonadecanoin

Description

Contextualization within Diacylglycerol Biochemistry

Diacylglycerols are pivotal intermediates in the metabolism of glycerolipids. nih.gov They are primarily synthesized in the endoplasmic reticulum through the de novo pathway where fatty acids are esterified to glycerol-3-phosphate to form phosphatidic acid, which is then dephosphorylated to yield DAG. nih.gov

The metabolic fate of diacylglycerols is diverse and crucial for cellular function:

Precursor for Triacylglycerols (TAGs): DAGs are the immediate precursors for the synthesis of triacylglycerols, the primary form of energy storage in many organisms. This conversion is catalyzed by diacylglycerol acyltransferases. researchgate.net

Precursor for Phospholipids (B1166683): Diacylglycerols are also essential for the synthesis of major membrane phospholipids like phosphatidylcholine and phosphatidylethanolamine.

Signaling Molecules: Beyond their structural and metabolic roles, specific diacylglycerol species act as second messengers in cellular signaling cascades, most notably in the activation of protein kinase C (PKC).

The specific fatty acid composition of a diacylglycerol molecule can significantly influence its metabolic fate and signaling properties. The presence of odd-chain fatty acids, such as in Dinonadecanoin, introduces unique metabolic possibilities. The beta-oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final step, which yields a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA. youtube.comyoutube.com Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, making it a potential contributor to gluconeogenesis. youtube.comyoutube.com

Significance in Advanced Lipidomics and Metabolic Pathway Elucidation

The field of lipidomics aims to comprehensively identify and quantify the vast array of lipid species in a biological system. Mass spectrometry (MS) is a cornerstone of lipidomics, offering high sensitivity and specificity. youtube.com A significant challenge in lipidomics is the accurate quantification of endogenous lipids due to the complexity of the lipidome and potential for ion suppression or enhancement effects during MS analysis.

This is where non-endogenous internal standards play a critical role. Because this compound contains an odd-chain fatty acid, it is present in very low to negligible amounts in most mammalian and plant tissues, which are dominated by even-chain fatty acids. nih.gov This makes it an ideal internal standard for lipidomics studies. By adding a known amount of this compound to a biological sample before analysis, researchers can correct for variations in sample preparation and instrument response, leading to more accurate quantification of endogenous diacylglycerols. nih.gov

Detailed Research Findings:

Quantification of Diacylglycerols: 1,3-Dinonadecanoin has been successfully used as an internal standard for the quantification of diacylglycerols in complex mixtures like synthetic milk fat. caymanchem.com In such studies, a known quantity of 1,3-Dinonadecanoin is added to the sample, and its signal in the mass spectrometer is used to normalize the signals of the endogenous diacylglycerols being measured.

Tracing Metabolic Flux: The use of stable isotope-labeled odd-chain fatty acids and their corresponding di- and triacylglycerols allows for metabolic flux analysis. While specific studies detailing the use of labeled this compound are not abundant, the principle involves introducing a labeled version of the molecule into a biological system and tracking the appearance of the label in downstream metabolites. This approach can provide quantitative information about the rates of synthesis, degradation, and interconversion of different lipid species.

Mass Spectrometry Fragmentation: In mass spectrometry, diacylglycerols typically fragment in a predictable manner, losing one of the fatty acyl chains as a neutral loss or as a ketene. The resulting fragment ions provide information about the fatty acid composition of the original molecule. For this compound, collision-induced dissociation would be expected to show the loss of a nonadecanoic acid moiety, allowing for its unambiguous identification and differentiation from diacylglycerols containing other fatty acids. nih.gov The analysis of these fragmentation patterns is crucial for the structural elucidation of lipids in complex biological extracts.

Structure

2D Structure

Propriétés

IUPAC Name |

(2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-37-39(42)38-46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZCJVIEISRCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

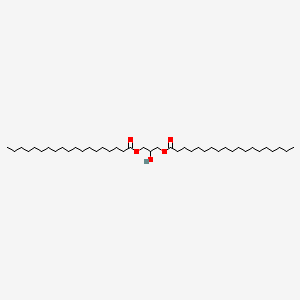

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(19:0/0:0/19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Strategic Approaches for Dinonadecanoin Synthesis and Analog Preparation

Chemoenzymatic and De Novo Synthetic Methodologies

The synthesis of dinonadecanoin can be approached through chemoenzymatic routes that leverage the specificity of enzymes or through de novo chemical synthesis that builds the molecule from basic precursors.

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biological catalysts, such as enzymes. Lipases are particularly effective for the synthesis of acylglycerols due to their ability to catalyze esterification reactions under mild conditions with high regioselectivity. For this compound, a common strategy involves the lipase-catalyzed acylation of a glycerol (B35011) backbone with nonadecanoic acid. For instance, an immobilized lipase (B570770) can selectively catalyze the esterification at the primary hydroxyl groups (sn-1 and sn-3) of glycerol, yielding 1,3-dinonadecanoin. This enzymatic approach avoids the need for complex protection and deprotection steps common in purely chemical methods, promoting greener chemistry principles. nih.gov

De novo chemical synthesis refers to the construction of complex molecules from simple, readily available starting materials. In a laboratory context, the de novo synthesis of this compound involves the stepwise esterification of a glycerol molecule with two equivalents of nonadecanoic acid or a reactive derivative, such as nonadecanoyl chloride. This process typically requires the use of protecting groups to ensure the fatty acids are attached to the desired positions on the glycerol backbone. The term de novo lipogenesis also refers to the biochemical pathway where organisms synthesize fatty acids and triglycerides from non-lipid precursors like acetyl-CoA. wikipedia.orgpharmaguideline.com This biological process involves the enzyme glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the initial committed step in glycerolipid synthesis. researchgate.net

| Synthetic Approach | Description | Key Reagents/Catalysts | Advantages |

| Chemoenzymatic | Utilizes enzymes to catalyze specific steps, such as regioselective esterification. | Immobilized Lipases (e.g., from Candida antarctica), Glycerol, Nonadecanoic Acid | High selectivity, mild reaction conditions, reduced need for protecting groups, environmentally friendly. |

| De Novo Chemical | Builds the molecule from simple precursors using traditional organic chemistry methods. | Glycerol, Nonadecanoyl Chloride, Protecting Groups (e.g., trityl, benzyl), Coupling Agents | High yield, well-established procedures, applicable to a wide range of analogs. |

| Biochemical Pathway | Natural synthesis within organisms from excess carbohydrates and other precursors. | Acetyl-CoA, Malonyl-CoA, Fatty Acid Synthase, GPAT | Illustrates the biological origin and regulation of lipid synthesis. pharmaguideline.comslideshare.net |

Regiospecific and Stereoisomeric Control in this compound Synthesis (e.g., 1,2- and 1,3-Isomers)

Achieving control over the specific placement of the nonadecanoic acid chains (regiospecificity) and the three-dimensional arrangement of the molecule (stereoisomerism) is fundamental for producing pure this compound isomers. The 1,2- and 1,3-dinonadecanoin isomers have distinct physical properties and biological roles, necessitating their unambiguous synthesis. medchemexpress.comlarodan.com

Regiospecific Synthesis: The synthesis of specific regioisomers is accomplished using protecting group chemistry.

Synthesis of 1,3-Dinonadecanoin: To synthesize the 1,3-isomer, the secondary hydroxyl group at the sn-2 position of glycerol must be protected. A common protecting group is the benzyl (B1604629) group. The synthesis starts with 2-benzylglycerol, which is then acylated at the free primary hydroxyl groups (sn-1 and sn-3) using nonadecanoyl chloride. The final step involves the removal of the benzyl protecting group via hydrogenolysis to yield pure 1,3-dinonadecanoin.

Synthesis of 1,2-Dinonadecanoin: For the 1,2-isomer, one of the primary hydroxyl groups (typically sn-3) is protected. A bulky protecting group like trityl is often used to selectively protect the primary positions. Starting with a protected glycerol derivative such as 3-trityl-sn-glycerol, the remaining sn-1 and sn-2 hydroxyls can be acylated. Subsequent removal of the trityl group yields the 1,2-diacylglycerol.

Stereoisomeric Control: The sn-2 carbon of 1,2-dinonadecanoin is a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). Stereochemical control is achieved by starting the synthesis with a chiral building block derived from the "chiral pool." A common precursor is (R)- or (S)-solketal (isopropylidene glycerol). For example, starting with (R)-solketal allows for the synthesis of 1,2-dinonadecanoyl-sn-glycerol, a specific stereoisomer, by acylating the sn-1 and sn-2 positions after selective deprotection and subsequent reaction steps.

Development of Isotopically Labeled this compound for Quantitative Studies

Isotopically labeled compounds are indispensable tools in analytical chemistry, particularly for quantitative studies using mass spectrometry. researchgate.net A labeled version of this compound, where one or more atoms are replaced with a heavier isotope (e.g., ²H or ¹³C), serves as an ideal internal standard. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency, but is distinguishable by its higher mass.

The synthesis of isotopically labeled this compound follows the same principles of regiospecific synthesis but utilizes an isotopically labeled precursor. The most common approach involves two main stages:

Synthesis of Labeled Nonadecanoic Acid: Isotopes can be incorporated into the fatty acid chain. For example, deuterium-labeled nonadecanoic acid can be prepared through procedures like a homologation process that converts a carboxylic acid into its 2,2-dideuterated homologue. researchgate.net Alternatively, ¹³C-labeled fatty acids can be synthesized using methods like the copper-catalyzed coupling of an omega-bromo acid with an isotopically labeled Grignard reagent. nih.gov

Acylation with Labeled Fatty Acid: The isotopically labeled nonadecanoic acid (or its activated form, like an acyl chloride) is then used to acylate the appropriately protected glycerol backbone, as described in section 2.2. This results in the final isotopically labeled 1,2- or 1,3-dinonadecanoin, which can be used for precise quantification of its unlabeled counterpart in complex biological samples.

Chemical Derivatization for Enhanced Analytical Performance

While this compound can be analyzed directly, its detection sensitivity and chromatographic performance can be significantly improved through chemical derivatization. sci-hub.senih.gov Derivatization involves chemically modifying the molecule to introduce a feature that is more easily detected. The free hydroxyl group on the glycerol backbone of this compound is the primary target for such modifications.

The goals of derivatization include:

Enhancing Detection Sensitivity: Attaching a chromophore or fluorophore allows for highly sensitive detection using UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC).

Improving Ionization Efficiency: For mass spectrometry (MS), adding a group that is easily ionized or carries a permanent charge can dramatically increase the signal intensity. nih.gov

Improving Chromatographic Separation: Modifying the polarity of the molecule can improve its retention and peak shape in chromatographic systems.

| Derivatization Strategy | Target Functional Group | Example Reagent | Analytical Enhancement |

| Fluorescence Labeling | Hydroxyl (-OH) | Dansyl Chloride | Greatly increases sensitivity in HPLC with fluorescence detection. |

| UV-Vis Labeling | Hydroxyl (-OH) | p-Nitrobenzoyl Chloride | Allows for sensitive detection using a standard HPLC-UV detector. |

| MS Signal Enhancement | Hydroxyl (-OH) | Girard's Reagent T | Adds a permanent positive charge (quaternary ammonium), significantly improving ionization efficiency and detection sensitivity in ESI-MS. mdpi.com |

| Silylation for GC | Hydroxyl (-OH) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability for analysis by Gas Chromatography (GC). |

These derivatization techniques transform this compound into a molecule that is more amenable to analysis, enabling its accurate detection and quantification at lower concentrations. xjtu.edu.cn

Advanced Analytical Methodologies for Dinonadecanoin Characterization and Quantification

State-of-the-Art Chromatographic Separation Techniques

Chromatography plays a pivotal role in separating complex lipid mixtures, enabling the identification and quantification of individual lipid species like Dinonadecanoin. Various chromatographic modes offer distinct advantages for lipid analysis, ranging from separating based on fatty acid chain length and saturation to resolving positional and stereoisomers.

High-Performance Liquid Chromatography (HPLC) in Glycerolipid Analysis

HPLC is a cornerstone technique for analyzing lipids due to its versatility, sensitivity, and ability to separate complex mixtures. For diacylglycerols, HPLC can be employed in different modes to achieve separation based on polarity, hydrophobicity, and stereochemistry.

Diacylglycerols can exist as stereoisomers, particularly if the fatty acid substituents at the sn-1 and sn-2 positions are different, or if the molecule itself possesses chiral centers. While this compound, with two identical saturated C19:0 chains, might have fewer stereoisomers compared to mixed-acid DAGs, the principle of chiral separation is crucial for comprehensive DAG analysis. Chiral HPLC utilizes chiral stationary phases (CSPs) that interact differentially with enantiomers, allowing their separation aocs.orgpsu.edu. Studies have demonstrated the resolution of diacylglycerol enantiomers, often after derivatization into more stable and detectable forms such as 3,5-dinitrophenylurethanes aocs.orgpsu.edunih.gov. These derivatives are then separated on CSPs, often those based on chiral polymers like (R)-(+)-1-(1-naphthyl)ethylamine bonded to silica (B1680970) aocs.orgnih.gov. Such methods are essential for understanding the stereospecific synthesis and metabolism of DAGs, as different stereoisomers can have distinct biological roles nih.gov. While specific studies on chiral HPLC of this compound are not extensively documented, the established methodologies for other DAGs are directly applicable aocs.orgpsu.edu.

Normal-Phase HPLC (NP-HPLC) : NP-HPLC separates compounds based on their polarity. In lipid analysis, it is effective for separating different lipid classes. For diacylglycerols, NP-HPLC can separate them from other lipid classes like triacylglycerols and phospholipids (B1166683) researchgate.net. It can also provide some separation of DAG molecular species based on the polarity influenced by fatty acid chain length and unsaturation. However, for detailed molecular species separation, especially of saturated fatty acids, reverse-phase methods are often preferred researchgate.net. NP-HPLC has been used for the separation of hydroxy and non-hydroxy neutral lipid classes, including diacylglycerols nih.gov. Furthermore, normal-phase chromatography is generally used to separate lipid classes, while reversed-phase chromatography is primarily used to separate molecules within a lipid class researchgate.net.

Reverse-Phase HPLC (RP-HPLC) : RP-HPLC separates compounds based on their hydrophobicity, making it highly effective for resolving lipid molecular species based on fatty acid chain length and degree of unsaturation. For diacylglycerols, RP-HPLC, typically using C18 or C30 stationary phases, can resolve species with different carbon chain lengths and double bond numbers researchgate.netupce.cznih.govresearchgate.net. The separation is achieved by gradient elution using mobile phases such as acetonitrile/isopropanol mixtures nih.govresearchgate.net. This mode is crucial for characterizing the specific fatty acid composition of DAGs, including saturated species like this compound, by analyzing their retention times upce.czresearchgate.net. RP-HPLC has also been used to separate positional isomers of DAGs, such as 1,2-DAG from 1,3-DAG researchgate.netresearchgate.net.

Gas Chromatography (GC) for Glyceride Profiling and Purity Assessment

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds, and it is widely used for lipid analysis after appropriate derivatization. For diacylglycerols, GC is often employed to determine fatty acid profiles and assess purity.

DAGs themselves are not sufficiently volatile for direct GC analysis and are thermally labile. Therefore, they are typically derivatized, most commonly to their trimethylsilyl (B98337) (TMS) ethers or acetates, to increase their volatility and thermal stability psu.edujst.go.jpresearchgate.netnih.gov. Capillary GC, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), can then separate these derivatives based on their carbon numbers and degrees of unsaturation psu.edujst.go.jpresearchgate.netnih.gov. GC-MS, particularly using electron ionization (EI) or negative ion chemical ionization (NICI), provides structural information through fragmentation patterns, aiding in the identification of DAG molecular species and isomers researchgate.netnih.govnih.gov. For purity assessment, GC can quantify the proportion of the target DAG species relative to other lipids or impurities.

Two-Dimensional Liquid Chromatography (2D-LC) Approaches for Complex Lipid Mixtures

For highly complex lipidomic samples, one-dimensional chromatography may not provide sufficient resolution. Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power by coupling two different chromatographic modes, providing orthogonality in separation mechanisms. Common combinations in lipidomics include Reversed-Phase (RP) × Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal Phase (NP) × RP upce.czcsic.esresearchgate.netcsic.esresearchgate.net.

In a typical RP × HILIC setup, the first dimension (RP) separates lipids based on hydrophobicity (fatty acid chain length and unsaturation), while the second dimension (HILIC) separates them based on polarity (head group or lipid class) upce.czresearchgate.net. This approach allows for a more comprehensive characterization of lipid species within complex biological matrices. For DAGs, 2D-LC can provide improved resolution of molecular species and better discrimination between different lipid classes, thereby enhancing the accuracy of quantification and identification upce.czresearchgate.netcsic.es. The combination of different separation modes in 2D-LC is crucial for achieving the necessary peak capacity to resolve complex lipid mixtures researchgate.net.

Supercritical Fluid Chromatography (SFC) in Diacylglycerol Fractionation

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with organic co-solvents. SFC offers advantages such as rapid separation, reduced solvent consumption, and compatibility with MS detection nih.govmdpi.comspringernature.comoup.com. It is particularly effective for separating compounds based on polarity and can be used for lipid class fractionation nih.govmdpi.comoup.comnih.gov.

For diacylglycerols, SFC can be employed for preparative fractionation of lipid classes, allowing for the enrichment of specific lipid groups prior to detailed analysis by other techniques nih.govmdpi.com. SFC can separate lipids based on their polarity, and with appropriate stationary phases and mobile phase modifiers, it can resolve different lipid classes, including DAGs, from complex mixtures mdpi.comoup.comnih.gov. This fractionation capability can improve the sensitivity and depth of lipidomic analyses by reducing ion suppression and allowing for the detection of low-abundance species.

Compound List:

this compound

Diacylglycerol (DAG)

Nonadecanoic acid

Triacylglycerol (TAG)

Monoacylglycerol (MAG)

Phosphatidylcholine (PC)

Lysophosphatidylcholine (LPC)

Sphingomyelin (SM)

Cardiolipin (CL)

Bis(monoacylglycero)phosphate (BMP)

Alkylacylglycerol

Alkenylacylglycerol

Phospholipids

Fatty acids

Cholesterol esters

Plasmalogens (PFAMs)

N-acyl-ethanolamines (NAEs)

N-acyl-amino acids (NAAs)

Glycerophospholipids (GPLs)

Phosphatidylethanolamine (PE)

Phosphatidylinositol (PI)

Phosphatidylserine (PS)

Phosphatidic acid

1,3-diacylglycerol (1,3-DAG)

1,2-diacylglycerol (1,2-DAG)

2,3-diacylglycerol (2,3-DAG)

sn-1,2-diacylglycerol

sn-2,3-diacylglycerol

sn-1,3-diacylglycerol

sn-1,2-diacyl-sn-glycerol

sn-2,3-diacyl-sn-glycerol

sn-1,3-diacyl-sn-glycerol

1,2-diacyl-rac-glycerol

1,3-Dinonadecanoin

Sophisticated Mass Spectrometry Applications

Mass spectrometry-based techniques are indispensable for dissecting the molecular intricacies of lipids. These methods allow for the determination of molecular weight, elemental composition, and structural features through fragmentation patterns, providing a powerful toolkit for identifying and quantifying specific lipid species within complex biological matrices.

Targeted Mass Spectrometry Methodologies (e.g., Multiple Reaction Monitoring, Dynamic MRM)

Targeted mass spectrometry, particularly Multiple Reaction Monitoring (MRM) and its advanced variant, Dynamic MRM (dMRM), offers unparalleled sensitivity and selectivity for the quantification of specific lipid molecules. In MRM, a precursor ion (e.g., the molecular ion of this compound or its adduct) is selected, and then fragmented. Specific fragment ions, characteristic of the lipid's structure, are then monitored. For glycerides like this compound, a common strategy involves monitoring the neutral loss (NL) of constituent fatty acids. For instance, if this compound consists of two nonadecanoic acid (19:0) chains and an unspecified third fatty acid, MRM transitions would be set up to detect the precursor ion and product ions corresponding to the loss of these fatty acids. This approach allows for the precise quantification of this compound even in complex mixtures, with high throughput lcms.czlcms.czshimadzu.com.

Table 1: Representative MRM Transitions for Glyceride Analysis

| Lipid Class | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Fatty Acid) | Description | Reference |

| Triglyceride | [M+NH4]+ | [M+NH4-FA]+ | e.g., 16:0 (256.4) | Neutral loss of palmitic acid (16:0) | lcms.czshimadzu.com |

| Triglyceride | [M+NH4]+ | [M+NH4-FA]+ | e.g., 18:1 (282.4) | Neutral loss of oleic acid (18:1) | lcms.czshimadzu.com |

| Diacylglycerol | [M+Na]+ | [M+Na-FA]+ | e.g., 19:0 (298.5) | Neutral loss of nonadecanoic acid (19:0) | lcms.czshimadzu.com |

Note: Specific precursor and product ion m/z values are dependent on the exact molecular structure and adduct formation.

High-Resolution Mass Spectrometry (e.g., Fourier Transform Ion Cyclotron Resonance, Orbitrap) in Lipidomics

High-Resolution Mass Spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass analyzers, provide highly accurate mass measurements (sub-ppm accuracy) and superior resolving power nih.govnih.govresearchgate.net. This capability is critical for distinguishing isobaric lipids that may have the same nominal mass but different elemental compositions. In lipidomics, HRMS enables the confident identification of lipid species by accurately determining their molecular formulas. For this compound, HRMS can differentiate it from other lipids with similar masses, and in conjunction with tandem MS (MS/MS), it can provide detailed structural information, including the identification of fatty acid substituents. Orbitrap analyzers, often integrated into hybrid instruments, offer high resolution in both MS and MS/MS modes, enhancing the dynamic range and accuracy of lipid analysis nih.govmpi-cbg.de.

Direct Infusion Mass Spectrometry (Shotgun Lipidomics) for High-Throughput Analysis

Shotgun lipidomics is a powerful approach that bypasses chromatographic separation, allowing for direct infusion of lipid extracts into the mass spectrometer nih.govmdpi.com. This method is characterized by its high throughput and ability to analyze complex lipidomes rapidly. By employing various scanning modes, such as neutral loss scanning or precursor ion scanning, specific lipid classes or molecular species can be targeted. For glycerides like this compound, shotgun lipidomics can efficiently profile the diversity of fatty acid compositions and their distribution. The direct infusion strategy provides consistent ion concentrations, facilitating quantitative analysis, often using internal standards nih.govnih.govaocs.org.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS) is fundamental for elucidating the detailed structure of lipids and for precise quantification. By fragmenting selected precursor ions, MS/MS generates characteristic fragment ions that reveal information about the fatty acid chains and their positions on the glycerol backbone. For this compound, MS/MS experiments can confirm the presence and identity of the nonadecanoic acid moieties. Techniques like Collision-Induced Dissociation (CID) are commonly used, but specialized methods such as OzID (ozone-induced dissociation) or photochemical derivatization (e.g., Paternò-Büchi reaction) can provide enhanced specificity for identifying double bond positions in unsaturated fatty acids nih.govnih.govbohrium.com. Furthermore, MSn (multiple stages of fragmentation) can provide even more detailed structural insights nih.gov. The choice of adduct ion (e.g., lithiated, sodiated, or ammoniated) can also influence fragmentation patterns and sensitivity, with lithiated adducts sometimes offering better positional information for fatty acids on the glycerol backbone umb.edu.

Table 2: MS/MS Fragmentation Strategies for Glyceride Structural Elucidation

| MS/MS Strategy | Principle | Information Gained | Application to this compound | Reference |

| CID | Collision-induced fragmentation of precursor ions. | Fatty acid neutral losses, acylium ions, fragment ions related to glycerol backbone. | Identification of constituent fatty acids (e.g., C19:0) and their presence. | nih.govumb.edu |

| MSn (e.g., MS3) | Fragmenting MS/MS product ions for further structural details. | Detailed fragmentation pathways, confirmation of specific linkages. | Deeper structural confirmation, distinguishing positional isomers. | nih.gov |

| OzID | Ozone-induced cleavage of double bonds. | Characteristic fragment ions indicating the position of double bonds. | Not directly applicable if this compound has saturated fatty acids, but useful for unsaturated analogs. | nih.gov |

| Paternò-Büchi Reaction | Photochemical reaction with carbonyls to derivatize double bonds. | C=C specific fragment ions revealing double bond location. | Similar to OzID, useful for unsaturated fatty acid components. | nih.gov |

Ion Mobility Mass Spectrometry (IM-MS) for Isobaric Separation and Selectivity Enhancement

Ion Mobility Mass Spectrometry (IM-MS) adds a gas-phase separation dimension based on an ion's size, shape, and charge, orthogonal to mass-to-charge ratio (m/z) nih.govrsc.orgrsc.org. This technique is particularly valuable in lipidomics for separating isobaric and isomeric lipids that are often indistinguishable by conventional MS alone. By measuring the Collision Cross Section (CCS), a physicochemical property related to an ion's three-dimensional structure, IM-MS can significantly enhance the confidence of lipid identification and improve the selectivity of analyses. For this compound and its potential isomers (e.g., differing in the position of fatty acid chains), IM-MS can provide distinct separation and CCS values, aiding in their unambiguous identification and quantification within complex biological samples nih.govrsc.orgnih.gov.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 653.60788 | 276.1 |

| [M+Na]+ | 675.58982 | 276.0 |

| [M+NH4]+ | 670.63442 | 276.7 |

| [M+K]+ | 691.56376 | 276.7 |

| [M-H]- | 651.59332 | 259.6 |

Data derived from predicted values. Actual experimental CCS values may vary. uni.lu

Time-of-Flight Mass Spectrometry (TOF-MS) in Glyceride Detection

Time-of-Flight Mass Spectrometry (TOF-MS), especially when coupled with a quadrupole (Q-TOF), offers a combination of high mass accuracy, sensitivity, and fast scanning speeds, making it suitable for glyceride detection frontiersin.orgnih.govmdpi.com. Q-TOF instruments can acquire both MS and MS/MS data in a single run, facilitating rapid profiling and identification of lipids. Laser Desorption/Ionization TOF-MS (LDI-TOFMS) has also been employed for rapid qualitative analysis and fingerprinting of triacylglycerols (TAGs) without the need for a matrix, simplifying sample preparation nih.gov. The ability of TOF-MS to accurately measure the mass-to-charge ratio of ions allows for the determination of elemental compositions, which is crucial for identifying specific glyceride species like this compound.

Compound List

this compound

Nonadecanoic acid (C19:0)

Glycerol

Triglyceride (TG)

Diacylglycerol (DG)

Phospholipids (PL)

Fatty acids (FA)

Palmitic acid (16:0)

Oleic acid (18:1)

Glyceryl trilinolenate (TG 54:9)

Lipid A

Dinonadecanoin Within Biochemical Pathway Research

Elucidation of Dinonadecanoin Metabolic Fates and Turnover Dynamics

The metabolic fate of this compound is primarily dictated by the cellular needs for energy, storage, or structural components. Once formed or introduced into a cell, this compound can undergo several transformations. A primary fate for diacylglycerols is their conversion to triacylglycerols (TAGs), the main form of energy storage in eukaryotes. This reaction is catalyzed by diacylglycerol acyltransferases (DGATs), which attach a third fatty acid to the diacylglycerol backbone.

The nonadecanoic acid components of this compound, upon release by lipases, would enter the metabolic pathway for odd-chain fatty acids. Beta-oxidation of nonadecanoic acid would proceed, yielding multiple molecules of acetyl-CoA until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, or it can serve as a substrate for gluconeogenesis.

Table 1: Potential Metabolic Fates of this compound

| Metabolic Pathway | Key Enzyme(s) | Immediate Product | Ultimate Cellular Role |

|---|---|---|---|

| Triacylglycerol Synthesis | Diacylglycerol Acyltransferase (DGAT) | Trinonadecanoin (a Triacylglycerol) | Energy Storage |

| Phospholipid Synthesis | Diacylglycerol Kinase (DGK) | Nonadecanoyl-phosphatidic acid | Membrane Structure, Signaling |

| Hydrolysis | Lipases (e.g., Hormone-Sensitive Lipase (B570770), Pancreatic Lipase) | Mono-nonadecanoin and Nonadecanoic Acid | Release of fatty acids for energy production or other metabolic uses |

Enzymatic Biotransformation and Hydrolysis of this compound

The transformation of this compound within a cell is mediated by a variety of enzymes that recognize its diacylglycerol structure. These enzymatic reactions are crucial for both the synthesis and breakdown of this compound, thereby controlling its cellular levels and its contribution to various metabolic pools.

Lipases are a broad class of enzymes that catalyze the hydrolysis of ester bonds in lipids. Pancreatic lipase, for instance, is a key digestive enzyme that breaks down dietary triacylglycerols and diacylglycerols in the small intestine. It is expected that pancreatic lipase would hydrolyze this compound, releasing nonadecanoic acid and mono-nonadecanoin. avma.org Intracellular lipases, such as hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), are involved in the mobilization of fatty acids from stored triacylglycerols, a process that involves diacylglycerol intermediates. The specificity of these lipases can vary, with some showing preference for certain fatty acid chain lengths or positions on the glycerol (B35011) backbone. While direct studies on the interaction of these lipases with this compound are scarce, it is plausible that they would recognize it as a substrate.

Acyltransferases, on the other hand, are responsible for the synthesis of more complex lipids from diacylglycerol precursors. Diacylglycerol acyltransferases (DGATs) catalyze the final committed step in triacylglycerol synthesis. pnas.org There are two major isoforms, DGAT1 and DGAT2, which exhibit different substrate specificities. portlandpress.com While the precise affinity of these enzymes for this compound has not been extensively characterized, DGATs are known to act on a variety of diacylglycerol species. The presence of long-chain saturated fatty acids like nonadecanoic acid might influence the efficiency of the reaction.

Table 2: Key Enzymes in this compound Biotransformation

| Enzyme Class | Specific Enzyme Example | Action on this compound | Resulting Products |

|---|---|---|---|

| Lipase | Pancreatic Lipase | Hydrolysis of ester bonds | Mono-nonadecanoin, Nonadecanoic Acid |

| Lipase | Hormone-Sensitive Lipase (HSL) | Hydrolysis of ester bonds | Mono-nonadecanoin, Nonadecanoic Acid |

| Acyltransferase | Diacylglycerol Acyltransferase (DGAT) | Acylation with a third fatty acid | Trinonadecanoin (a Triacylglycerol) |

| Kinase | Diacylglycerol Kinase (DGK) | Phosphorylation of the free hydroxyl group | Nonadecanoyl-phosphatidic acid |

The field of lipidomics continues to uncover new enzymes and pathways involved in the metabolism of diacylglycerols. nih.gov Research into diacylglycerol-metabolizing enzymes is an active area, with the identification of novel lipases, kinases, and phosphatases that could potentially interact with this compound. For instance, diacylglycerol lipases (DAGLs) are a specific class of lipases that hydrolyze diacylglycerols to produce monoacylglycerols and free fatty acids, and they play important roles in endocannabinoid signaling. wikipedia.org The specificity of these enzymes for diacylglycerols with different fatty acid compositions is a subject of ongoing investigation.

Furthermore, the identification of enzymes with unique substrate specificities, such as those that might preferentially metabolize diacylglycerols containing odd-chain fatty acids, could reveal new metabolic pathways and regulatory mechanisms. While no enzymes have been specifically identified as having a preference for this compound, the general enzymatic machinery for diacylglycerol metabolism provides a framework for its expected biotransformation.

Precursor and Product Relationships within Glycerolipid Metabolic Networks

This compound is positioned as both a product of precursor molecules and a precursor for the synthesis of other glycerolipids. Its formation can occur through the de novo pathway of glycerolipid synthesis, starting from glycerol-3-phosphate. Two sequential acylation steps, catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT), lead to the formation of phosphatidic acid. The dephosphorylation of phosphatidic acid by phosphatidic acid phosphatases (PAPs) yields diacylglycerol, which in the case of this compound, would involve the incorporation of two nonadecanoic acid molecules.

As a precursor, this compound can be channeled into two major pathways. The first leads to the synthesis of triacylglycerols for energy storage, as described earlier. The second major pathway involves the synthesis of phospholipids (B1166683). For example, this compound can be converted to phosphatidylcholine or phosphatidylethanolamine, two of the most abundant phospholipids in cell membranes, through the action of cholinephosphotransferase or ethanolamine (B43304) phosphotransferase, respectively. These reactions involve the transfer of a phosphocholine (B91661) or phosphoethanolamine head group to the diacylglycerol backbone.

Occurrence and Functional Roles of Dinonadecanoin in Biological Systems and Research Models

Endogenous Presence and Distribution in Cellular and Subcellular Compartments

Direct evidence detailing the endogenous presence and specific distribution of Dinonadecanoin within cellular and subcellular compartments such as the plasma membrane, endoplasmic reticulum, mitochondria, or lipid droplets is not extensively reported in the provided literature. The primary context in which this compound appears is as an added internal standard during sample preparation for lipidomic analysis. This suggests that while related diglycerides are endogenous components of these cellular structures, this compound itself is utilized as an external reference rather than a naturally occurring metabolite whose distribution is being investigated.

Role in Experimental Models of Metabolic Regulation and Signaling Pathways

This compound plays a crucial role in experimental models by serving as an internal standard for the quantitative analysis of lipids involved in metabolic regulation and signaling pathways. For instance, it is used in studies investigating hepatic insulin (B600854) signaling and de novo lipogenesis. In these contexts, the accurate measurement of endogenous diacylglycerols (DAGs) is critical for understanding metabolic dysregulation. By adding a known amount of this compound during sample extraction, researchers can compensate for variations in lipid recovery and analytical efficiency, thereby ensuring the reliability of quantitative data for other DAG species. This application is vital in experimental models aiming to elucidate the mechanisms of metabolic diseases like nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.govnih.govnih.govdiabetesjournals.orgresearchgate.netplos.org

Analysis in Complex Biological Matrices for Lipidomic Profiling

The application of this compound as an internal standard is widespread across various complex biological matrices. Researchers utilize it for lipidomic profiling in samples such as human fecal samples, skeletal muscle tissue, and glioblastoma cells. In the analysis of skeletal muscle, for example, this compound is employed to quantify diacylglycerol (DAG) species within different subcellular fractions, including the endoplasmic reticulum, lipid droplet, sarcolemma, mitochondria, and cytosol. Similarly, in studies of human fecal samples, it aids in the accurate quantification of glycerolipid standards. The consistent use of this compound across these diverse matrices underscores its utility in standardizing lipidomic measurements in challenging biological environments. diabetesjournals.orgplos.orgsochob.clatsjournals.orgnih.govuni-regensburg.de

Applications as an Internal Standard in Quantitative Biological Lipid Studies

This compound is extensively employed as an internal standard in quantitative biological lipid studies, particularly in conjunction with mass spectrometry techniques like LC-MS/MS and UPLC-MS/MS. Its purpose is to provide a reliable reference point for the accurate determination of lipid concentrations. By adding a known quantity of this compound to biological samples prior to lipid extraction and analysis, researchers can correct for variations in sample preparation, extraction efficiency, and instrument response. This ensures the precision and accuracy of quantitative lipidomic data, which is essential for understanding complex biological processes and disease states. It is used in studies ranging from analyzing fatty acid composition in liver lipids to quantifying specific DAG molecular species in airway smooth muscle and in the characterization of biodiesel quality. nih.govnih.govnih.govdiabetesjournals.orgresearchgate.netplos.orgsochob.clatsjournals.orgnih.govuni-regensburg.devulcanchem.comgoogle.comgcms.czsissg.itresearchgate.netpubcompare.ai

Theoretical Modeling and Computational Approaches for Diacylglycerol Studies

Molecular Dynamics Simulations of Dinonadecanoin Membrane Interactions

While no specific molecular dynamics (MD) simulations for this compound have been published, MD simulations are a powerful technique used to study the behavior of DAG molecules within a lipid bilayer. These simulations can reveal how the presence of a specific DAG, such as one with long saturated acyl chains like nonadecanoic acid, might influence membrane properties.

General Principles of MD Simulations for Diacylglycerols:

MD simulations model the interactions between atoms over time, governed by a force field that describes the potential energy of the system. For a system containing a diacylglycerol in a lipid membrane, the simulation would track the positions and velocities of all atoms, providing a dynamic view of:

Lipid Packing and Membrane Thickness: The introduction of a DAG molecule can alter the packing of surrounding phospholipids (B1166683), potentially leading to changes in membrane thickness and fluidity.

Transbilayer Movement (Flip-Flop): MD simulations can be used to calculate the energy barrier for a DAG molecule to move from one leaflet of the membrane to the other. This "flip-flop" is a crucial aspect of its signaling function.

Lateral Diffusion: The rate at which a DAG molecule moves within the plane of the membrane can be calculated, offering insights into its ability to interact with various membrane-bound proteins.

Conformational Dynamics: The simulation can reveal the preferred orientation and conformation of the DAG molecule within the membrane, which is critical for its interaction with effector proteins like Protein Kinase C (PKC).

A hypothetical MD simulation of this compound would likely show how its two 19-carbon saturated chains influence these properties. The long, saturated nature of the acyl chains would be expected to increase local membrane order and thickness compared to DAGs with shorter or unsaturated chains.

Hypothetical Research Findings for a Long-Chain Saturated DAG:

| Parameter Simulated | Predicted Influence of a Long-Chain Saturated DAG | Rationale |

| Membrane Order Parameter | Increase | Saturated acyl chains pack more tightly than unsaturated ones. |

| Bilayer Thickness | Localized Increase | The extended conformation of long saturated chains would increase the thickness in their vicinity. |

| Rate of Transbilayer Flip-Flop | Decrease | Increased hydrophobic mismatch with the membrane core would likely raise the energy barrier for translocation. |

| Lateral Diffusion Coefficient | Decrease | Stronger van der Waals interactions with neighboring lipids would slow its movement within the membrane. |

This table is based on general principles of lipid biophysics and is not derived from specific simulation data for this compound.

Computational Lipidomics for Metabolic Pathway Reconstruction and Flux Analysis

Computational lipidomics integrates experimental data with computational models to understand the metabolism of lipids, including diacylglycerols. This field aims to reconstruct metabolic pathways and quantify the flow of metabolites through these pathways (flux analysis).

Metabolic Pathway Reconstruction:

The metabolic pathways involving this compound can be predicted based on known enzymatic reactions for the synthesis and degradation of DAGs. This involves identifying the enzymes that can utilize or produce a diacylglycerol with two nonadecanoyl chains.

Key Enzymatic Steps in Diacylglycerol Metabolism:

| Pathway | Key Enzymes | Substrates | Products |

| De Novo Synthesis (Kennedy Pathway) | Glycerol-3-phosphate acyltransferase (GPAT), Lysophosphatidic acid acyltransferase (LPAAT), Phosphatidic acid phosphatase (PAP) | Glycerol-3-phosphate, Nonadecanoyl-CoA | This compound |

| Triacylglycerol Synthesis | Diacylglycerol acyltransferase (DGAT) | This compound, Acyl-CoA | Trinonadecanoin |

| Phospholipid Synthesis | Choline phosphotransferase, Ethanolamine (B43304) phosphotransferase | This compound, CDP-choline/ethanolamine | Phosphatidylcholine, Phosphatidylethanolamine |

| Hydrolysis | Diacylglycerol lipase (B570770) (DAGL) | This compound | Nonadecanoic acid, Monoacylglycerol |

This table represents a generalized pathway for diacylglycerol metabolism and is not based on specific experimental data for this compound.

Metabolic Flux Analysis:

Metabolic flux analysis (MFA) is a computational technique used to quantify the rates of metabolic reactions in a cell. By using stable isotope tracers (e.g., ¹³C-labeled glucose or fatty acids), researchers can track the incorporation of these isotopes into various lipid species, including diacylglycerols.

A hypothetical MFA study to investigate the metabolism of this compound might involve:

Isotope Labeling: Introducing ¹³C-labeled nonadecanoic acid to a cell culture.

Lipid Extraction and Mass Spectrometry: Extracting lipids at various time points and analyzing the isotopic enrichment in this compound and related metabolites using mass spectrometry.

Computational Modeling: Using the isotopic labeling data to constrain a metabolic model and calculate the flux through the different pathways that produce and consume this compound.

This would provide quantitative data on how this compound is synthesized, how it is converted to other lipids like triacylglycerols and phospholipids, and how these fluxes might change under different cellular conditions. Without experimental data, it is impossible to provide specific flux values.

Future Perspectives and Emerging Research Avenues for Dinonadecanoin Studies

Development of Next-Generation Analytical Tools for Enhanced Dinonadecanoin Profiling

The accurate and comprehensive analysis of this compound isomers presents a significant analytical challenge due to their structural similarity. Current methods, often relying on chromatography and mass spectrometry, provide valuable data, but next-generation tools are poised to offer unprecedented resolution and sensitivity.

Future advancements are expected in the realm of mass spectrometry (MS). High-resolution mass spectrometry, including techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS, will enable more precise mass determination, aiding in the confident identification of this compound amongst a complex lipidome. Furthermore, the coupling of ion mobility spectrometry (IMS) with mass spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge. This additional dimension of separation can resolve isomeric species, such as 1,2- and 1,3-dinonadecanoin, which may be indistinguishable by mass alone.

Novel chromatographic approaches are also on the horizon. The development of advanced liquid chromatography (LC) stationary phases with unique selectivities will improve the separation of this compound isomers. Supercritical fluid chromatography (SFC), which uses a supercritical fluid as the mobile phase, offers a green alternative with different selectivity compared to traditional LC methods, potentially providing better resolution of lipid isomers.

Table 1: Emerging Analytical Techniques for this compound Profiling

| Technique | Principle | Potential Advantage for this compound Analysis |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size and shape in the gas phase. | Resolution of 1,2- and 1,3-dinonadecanoin isomers. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation. | Orthogonal selectivity to reversed-phase LC, potentially improving isomer separation with reduced environmental impact. |

| Advanced Derivatization Strategies | Chemical modification of this compound to enhance ionization efficiency and induce isomer-specific fragmentation in MS. | Increased sensitivity and structural information for confident isomer identification. |

Investigation of Subtle this compound Isomer Specificity in Biological Processes

The positional arrangement of the nonadecanoic acid chains on the glycerol (B35011) backbone, resulting in 1,2- and 1,3-dinonadecanoin isomers, is not a trivial structural variation. Emerging research on diacylglycerols (DAGs) in general suggests that these isomers can have distinct metabolic fates and signaling functions. A key future direction is to specifically investigate these subtle differences for this compound.

It is hypothesized that 1,2-dinonadecanoin, like other 1,2-DAGs, may primarily act as a signaling molecule, for instance, by activating protein kinase C (PKC) isoforms. In contrast, 1,3-dinonadecanoin could be a more significant intermediate in metabolic pathways, such as the synthesis of triglycerides. Future studies will need to employ sophisticated cell-based assays and advanced analytical techniques to dissect the specific roles of each this compound isomer. This could involve the use of isomer-specific antibodies or fluorescent probes to visualize their subcellular localization and dynamics in real-time.

Moreover, the biological activities of this compound may be influenced by the stereochemistry of the glycerol backbone. Investigating the enzymatic preferences for the synthesis and degradation of specific this compound enantiomers will be crucial to fully understand its biological significance.

Integration of this compound Data with Multi-Omics Datasets for Systems Biology Insights

To gain a holistic understanding of this compound's role in complex biological systems, it is imperative to move beyond studying it in isolation. The integration of this compound-focused lipidomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics, represents a powerful approach for generating systems-level insights.

For instance, by correlating changes in this compound levels with alterations in gene and protein expression, researchers can identify potential regulatory pathways and networks influenced by this lipid. An integrated analysis could reveal, for example, that an increase in this compound levels is associated with the upregulation of genes involved in inflammatory signaling pathways or the downregulation of proteins crucial for maintaining metabolic homeostasis.

One study on diacylglycerol accumulation in olives utilized an integrated lipidomic and transcriptomic approach to identify key genes involved in DAG metabolism. nih.gov This type of multi-omics strategy can be applied to this compound to uncover novel biological functions and its potential role in various physiological and pathological states. The development of sophisticated bioinformatics tools and computational models will be essential for analyzing these large and complex datasets and for constructing predictive models of this compound's biological impact.

Table 2: Potential Multi-Omics Integration Strategies for this compound Research

| Omics Data | Integrated Question | Potential Outcome |

| Transcriptomics | How do changes in this compound levels correlate with gene expression patterns? | Identification of this compound-responsive genes and signaling pathways. |

| Proteomics | Which proteins interact with or are modified in response to this compound? | Elucidation of this compound's mechanism of action and its downstream effectors. |

| Metabolomics | How does this compound metabolism intersect with other metabolic pathways? | A comprehensive view of the metabolic network in which this compound participates. |

By pursuing these future research avenues, the scientific community can expect to gain a much deeper and more nuanced understanding of the chemical compound this compound and its multifaceted roles in biology and disease.

Q & A

Q. Example Table :

| Synthesis Method | Yield (%) | Purity (GC-MS) | Stability (Oxidation Onset, °C) |

|---|---|---|---|

| Acid-Catalyzed | 78 | 98.5 | 145 |

| Enzymatic | 65 | 99.2 | 162 |

Addressing Peer Review Critiques

Q. How to respond to critiques about this compound’s relevance in contemporary biodiesel research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.